N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-8-13-18(26-2)19-20(14)27-22(23-19)24-21(25)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIRKTYTCPDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine : A substituted benzothiazole ring system.
- [1,1'-Biphenyl]-4-carboxylic acid : A biphenyl carboxylic acid derivative.
The final step involves coupling these fragments via an amidation reaction. This retrosynthetic approach ensures modularity and facilitates optimization at each stage.
Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
Starting Materials and Reaction Mechanism
The benzothiazole core is synthesized from 4-methoxy-7-methylbenzene-1,2-diamine through cyclization with carbon disulfide (CS₂) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by intramolecular cyclization to form the thiazole ring.
Procedure
- 4-Methoxy-7-methylbenzene-1,2-diamine (1.0 equiv) is dissolved in anhydrous ethanol.
- Carbon disulfide (1.2 equiv) is added dropwise at 0–5°C.
- The mixture is refluxed at 80°C for 6–8 hours under nitrogen.
- The product is precipitated by adjusting the pH to 2–3 with hydrochloric acid and purified via recrystallization from ethanol.
Typical Yield : 65–75% (estimated from analogous benzothiazole syntheses).
Synthesis of [1,1'-Biphenyl]-4-carboxylic Acid
Suzuki-Miyaura Coupling
The biphenyl moiety is constructed using a Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and phenylboronic acid . This method offers high regioselectivity and functional group tolerance.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 4-Bromobenzoic acid | 1.0 equiv |
| Phenylboronic acid | 1.2 equiv |
| Palladium catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
Yield : 80–90% (isolated after acid-base extraction).
Amidation Reaction
Activation of the Carboxylic Acid
[1,1'-Biphenyl]-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) . HATU is preferred for its efficiency and reduced racemization risk.
Coupling with the Benzothiazole Amine
- The activated acid (1.0 equiv) is added to a solution of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1.1 equiv) in dry dimethylformamide (DMF).
- The reaction is stirred at room temperature for 12–16 hours.
- The product is isolated via precipitation in ice-water and purified by column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters :
- Anhydrous conditions to prevent hydrolysis.
- Use of a tertiary amine (e.g., triethylamine) as a proton scavenger.
Alternative Synthetic Routes
Direct Cyclocondensation
An alternative one-pot method involves reacting 4-methoxy-7-methylbenzene-1,2-diamine with [1,1'-biphenyl]-4-carbonyl chloride in the presence of Lawesson’s reagent to simultaneously form the benzothiazole ring and amide bond. However, this approach suffers from lower yields (50–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amidation step, improving yields to 75–80% while reducing reaction time.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₂S |
| Molecular Weight | 374.46 g/mol |
| Melting Point | 208–211°C |
| Solubility | DMSO, DMF; insoluble in water. |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylbenzamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane, and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. For instance:
- A series of thiazole derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The highest activity was noted in compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl), which demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
Research has indicated that certain benzothiazole derivatives possess antitubercular properties. For example:
- Compounds structurally related to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl) were tested against Mycobacterium tuberculosis, showing promising results that suggest their potential as novel antitubercular agents .
Anticancer Activity
The compound's structural features enable it to interact with various biological targets, making it a candidate for cancer research:
- Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Desai et al., a series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds containing the benzothiazole moiety exhibited notable antibacterial activity against several strains of bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Antitubercular Screening
A recent investigation into the antitubercular effects of benzothiazole derivatives revealed that specific modifications to the structure enhanced efficacy against Mycobacterium tuberculosis. These findings support the further development of such compounds as potential therapeutic agents for tuberculosis treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of biphenyl carboxamide derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The methoxy and methyl groups on the benzothiazole ring in the target compound increase steric bulk and electron density compared to simpler thiazole derivatives (e.g., Compound Y030-2401 in ). This may enhance target selectivity or metabolic stability.
Biological Activity Trends: Biphenyl carboxamides with aliphatic amines (e.g., cycloheptyl in ) show activity against TRP channels, while aromatic heterocycles (e.g., benzothiazole or pyridinyl in ) are linked to kinase inhibition or antimicrobial effects.
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) and protective group strategies, similar to methods described for Compound 73 in .
- Purification via flash chromatography (as in ) yields high-purity products (>95%), critical for pharmacological evaluation.
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The 4-methoxy group on the benzothiazole ring may engage in hydrogen bonding with target proteins, while the 7-methyl group could enhance hydrophobic interactions. This dual functionality is absent in simpler thiazole derivatives like Y030-2401 .
- Comparative studies with sulfonamide-based analogs () suggest that the benzothiazole scaffold provides a better balance between lipophilicity and solubility for central nervous system (CNS) targets.
Potential Applications: Kinase Inhibition: The biphenyl-carboxamide core is a known pharmacophore in kinase inhibitors (e.g., Bcr-Abl inhibitors). Substituted benzothiazoles could target tyrosine kinases with enhanced specificity . Antimicrobial Activity: Benzothiazole derivatives exhibit activity against bacterial thioredoxin reductase, suggesting the target compound could be optimized for antibiotic development .
Limitations and Future Directions: No in vivo data are available for the target compound, unlike structurally related molecules like N-cycloheptyl biphenyl carboxamide, which has demonstrated efficacy in rodent models . Further modifications, such as introducing fluorine atoms or bioisosteric replacements (e.g., oxadiazole for thiazole), could optimize pharmacokinetic properties .
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₃OS
- CAS Number : 1105188-38-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-7-methylbenzothiazole with appropriate carboxylic acid derivatives in the presence of coupling agents. The yield of the synthesis process can vary based on the reagents and conditions used.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).
- Mechanism of Action : It has been suggested that such compounds may inhibit specific kinases involved in cell proliferation and survival pathways. In one study, related benzothiazole derivatives showed IC50 values in the sub-micromolar range against these cell lines, indicating potent activity .
Antibacterial Activity
The compound also demonstrates antibacterial properties. Studies have shown:
- Target Pathogens : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Assays Conducted : Compounds were tested for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, with some showing IC50 values comparable to known antibiotics .
Study 1: Anticancer Evaluation
In a recent study published in Molecules, researchers synthesized a series of benzothiazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The lead compound exhibited significant inhibition of cell growth with an IC50 value of approximately 0.5 µM against MDA-MB-231 cells. The study concluded that modifications in the benzothiazole structure could enhance biological activity .
Study 2: Antibacterial Properties
A separate investigation focused on the antibacterial efficacy of similar compounds against resistant strains of bacteria. The results demonstrated that certain derivatives had IC50 values as low as 0.012 µg/mL against S. aureus topoisomerase IV, highlighting their potential as novel antibacterial agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds have been shown to inhibit key signaling pathways involved in tumor growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription.
- Ubiquitin-Proteasome System (UPS) : Recent findings indicate that related compounds may modulate the UPS, leading to increased apoptosis in cancer cells .
Q & A
Q. What are the critical steps in synthesizing N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a biphenyl-4-carbonyl chloride with a substituted 2-aminobenzothiazole derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC to link the biphenyl acid chloride to the benzothiazole amine .
- Functional group protection : Methoxy and methyl groups on the benzothiazole ring may require protection during synthesis to prevent side reactions .
- Optimization : Reaction temperature (e.g., reflux in DMF or ethanol), solvent polarity, and reaction time are adjusted to maximize yield. For example, microwave-assisted synthesis can reduce reaction time by 50% compared to traditional reflux .
- Purification : Automated flash chromatography or recrystallization ensures ≥95% purity. Yields range from 50% to 84%, depending on the amine substituent .
Q. Which analytical techniques are essential for characterizing this compound, and how are discrepancies resolved?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–8.2 ppm). Discrepancies in integration ratios may indicate incomplete purification or isomer formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.12) .
- HPLC : Purity ≥95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Similar benzothiazole derivatives show IC₅₀ values of 10–50 μM .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays. For example, STING inhibitors with biphenyl carboxamide scaffolds exhibit IC₅₀ values as low as 76 nM .
- In vivo diuretic activity : Rodent models measure urine output over 24 hours. Related compounds show 20–30% increased excretion at 10 mg/kg doses .
Advanced Research Questions
Q. How does the methoxy group at the 4-position of the benzothiazole ring influence reactivity and bioactivity?
- Electronic effects : The methoxy group donates electrons via resonance, increasing nucleophilicity at the thiazole nitrogen. This enhances interactions with biological targets like ATP-binding pockets .
- Metabolic stability : Methoxy groups reduce oxidative metabolism in hepatic microsomes, improving half-life (t₁/₂ > 4 hours in human liver microsomes) .
- Comparative studies : Removal of the methoxy group (e.g., replacing with H) decreases anticancer activity by 60%, as shown in analogues .
Q. What strategies address low yields in large-scale synthesis?
- Solvent optimization : Switch from DMF to THF for better solubility of intermediates, reducing side-product formation .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for biphenyl precursors .
- Workflow adjustments : Implement flow chemistry for amide coupling steps, achieving 90% yield at 0.5 mol scale .
Q. How can conflicting data on biological activity be reconciled?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences. For example, STING inhibition IC₅₀ values vary by 15% due to buffer composition .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic forms. A 2024 study resolved activity discrepancies by identifying a new crystal packing mode in biphenyl carboxamides .
- Target selectivity profiling : Use proteome-wide affinity chromatography to identify off-target interactions. A 2023 study found that 40% of reported "inactive" compounds bound to unanticipated GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
